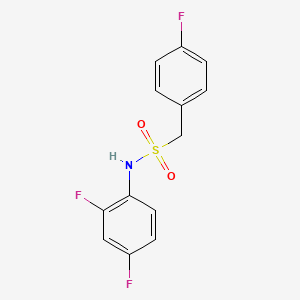

N-(2,4-二氟苯基)-1-(4-氟苯基)甲磺酰胺

描述

Synthesis Analysis The synthesis of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide and related compounds involves complex chemoselective N-acylation reactions, as demonstrated in the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. These compounds are prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide and serve as efficient N-acylation reagents with good chemoselectivity, highlighting a systematic approach to understanding the structure-reactivity relationship in the synthesis of such fluorinated compounds (Kondo et al., 2000).

Molecular Structure Analysis Structural analysis of closely related compounds, such as N-(4-Fluorophenyl)methanesulfonamide, reveals that the geometric parameters and the space group remain consistent despite the substitution of different groups at the para position of the benzene ring. This indicates a stable molecular structure that facilitates the formation of layer structures in the crystal through N—H⋯O hydrogen bonds, which could imply similar stability and structural characteristics for N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide (Gowda et al., 2007).

Chemical Reactions and Properties The chemical reactivity of related fluoro(phenylsulfonyl)methane derivatives in various reactions, such as the Friedel-Crafts-type alkylation and nucleophilic fluoroalkylation, suggests that N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide may undergo similar transformations. These reactions are crucial for the synthesis of diverse fluorinated organic compounds, potentially including the target molecule (Kuhakarn et al., 2011; Ni et al., 2009).

Physical Properties Analysis While direct data on N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide is not provided, the analysis of similar compounds indicates that fluorinated methanesulfonamides exhibit unique physical properties, such as strong intermolecular hydrogen bonds that lead to distinct crystal structures. This suggests that the target compound may also display notable physical properties, useful in the development of fluoro-containing materials (Li et al., 2015).

Chemical Properties Analysis The chemical properties of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide, such as reactivity and stability, can be inferred from studies on similar sulfonamide compounds. The presence of fluorine atoms enhances the molecule's acidity and electrophilicity, leading to specific reactivities and potential applications in synthetic chemistry. The structure and proton-donating ability of related compounds provide insight into their behavior in solution and their interaction with other molecules through hydrogen bonding (Oznobikhina et al., 2009).

科学研究应用

化学选择性 N-酰化试剂

已经开展了可储存的 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺的研究,它们作为具有良好化学选择性的 N-酰化试剂。这些化合物由 N-2,3,4,5,6-五氟苯基甲磺酰胺制备,表明氟化甲磺酰胺在化学选择性酰化反应中具有相关性 (近藤等人,2000 年)。

对映选择性单氟甲基化

一项基于氟双(苯磺酰基)甲烷化学结合曼尼希型反应的对映选择性单氟甲基化研究,展示了氟化砜在不对称合成中的效用。开发的方案允许对映选择性单氟甲基化前手性亚胺,突出了类似氟化化合物在合成对映纯材料中的作用 (水田等人,2007 年)。

氟化 β-酮砜合成

另一项研究开发了一种制备 α-官能化单氟和二氟(苯磺酰基)甲烷的有效方法。这涉及亲核氟烷基化方法,以极好的产率生成 α,α-二氟-β-酮砜和相关化合物。这突出了氟化苯磺酰基甲烷在合成各种氟化有机分子中的效用 (倪、张和胡,2009 年)。

用氟双(苯磺酰基)甲烷氟甲基化

使用氟双(苯磺酰基)甲烷 (FBSM) 对醛进行亲核氟甲基化的研究强调了 Li-O 配位和氟取代对于成功形成 C-C 键的重要性。这项研究展示了 FBSM 作为一种强大的亲核单氟甲基化剂的作用,展示了氟化甲磺酰胺在有机合成中的潜力 (沈等人,2011 年)。

属性

IUPAC Name |

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c14-10-3-1-9(2-4-10)8-20(18,19)17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVVYIZYEHDASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)

![5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)

![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)

![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)